- Green preparation of 2-aminothiazole by solvent-free one-pot method, China, , ,
Cas no 96-50-4 (Aminothiazole)
Aminothiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminothiazole
- 2-Thiazolamine
- 2-thiazolylamine
- 2-thiazylamine
- abadole
- aminothiazole
- basedol
- Thiazol-2-amine
- 2-amino-1,3-thiazole
- 2-amino-thiazole
- Abadol
- aminothiazol
- cp1585
- RP 2921
- thiazole-2-amine
- THIAZYLAMINE
- usafek-p-5501
- 4-Thiazoline, 2-imino- (6CI)
- Thiazole, 2-amino- (8CI)
- 1,3-Thiazol-2-amine
- 2-Aminothiazol
- NSC 1900
- 2-Aminothiazole,97%
- KBio2_000505
- BRD-K13421763-001-06-2
- UNII-5K8WKN668K
- Spectrum_000085
- 1,3-thiazol-2-ylamine
- 5K8WKN668K
- 2-AMINOTHIAZOLE [MI]
- 361381-86-4
- NINDS_000176
- SPBio_000957
- NCGC00091162-09
- 2-iminothiazole
- DivK1c_000176
- amino-1,3-thiazole
- STR00409
- NCGC00091162-06
- KBioGR_001028
- NCGC00091162-07
- Aminotiazolo
- Aminotiazol [INN-Spanish]
- F2146-0059
- NCGC00091162-05
- KBioSS_000505
- EN300-19107
- KBio1_000176
- AC7847
- NSC1900
- N-(2-Methylbenzoyl)glycine-d2; NSC 163983-d2; o-Methylhippuric Acid-d2; o-Toluric Acid-d2;
- BDBM50240843
- STK387115
- s4198
- A0633
- Z104472798
- BRD-K13421763-001-05-4
- Spectrum5_000973
- 1,3-Thiazol-2-amine #
- KBio2_005641
- 2-imino-2,3-dihydro-1,3-thiazole
- BP-21217
- 2-amino-1,3 thiazole
- SR-01000872739-1
- thiazolyl amine
- Aminothiazol [INN-French]
- InChI=1/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5
- NCGC00091162-03
- 2-Aminothiazole, 97%
- SY001447
- 2-AMINOTHIOZOLE
- DTXCID604508
- AKOS000119189
- SR-01000872739
- thiazole amine
- RP-2921
- CCRIS 1279
- AB00052300_03
- SCHEMBL7401
- SBI-0051751.P002
- DB-015940
- BSPBio_003414
- Tox21_111093
- HMS3652B11
- HY-12396
- 2-Amino-thiazol
- NSC758210
- CP 1585
- Thiazole, 2-amino-
- NCGC00091162-04
- 2-amino thiazole
- NSC-1900
- Spectrum2_000879
- EINECS 202-511-6
- 29385-37-3
- THIAZOLE,2-AMINO
- 1,3-thiazole-2-amine
- WLN: T5N CSJ BZ
- Pharmakon1600-01503017
- DTXSID5024508
- Aminothiazole [INN]
- Aminotiazol
- thiazol-2-yl-amine
- BRD-K13421763-001-07-0
- Aminothiazolum [INN-Latin]
- HMS1922A05
- 2-amino thiozol
- KBio3_002634
- NCGC00258280-01
- CHEMBL344760
- Tox21_200726
- Spectrum4_000734
- KBio2_003073
- 96-50-4
- Spectrum3_001737
- Aminothiazolum
- AB-601/30915002
- 4-Thiazolin-2-onimine
- NCGC00091162-02
- amino thiazol
- D02479
- NS00020245
- NCGC00091162-01
- PS-9323
- CAS-96-50-4
- 2-Aminothiazol, technical, >=90% (NT)
- USAF EK-P-5501
- AMINOTHIAZOLINE
- Thiazol-2-ylamine
- AI3-14917
- Aminothiazole (INN)
- NSC-758210
- AB00052300_04
- MFCD00005325
- Aminotiazolo [DCIT]
- SPECTRUM1503017
- CHEBI:40782
- HMS500I18
- CCG-40298
- Q2746995
- W-100142
- SW219866-1
- Thiazolamine
- IDI1_000176
- CS-3404
- Aminothiazole
-
- MDL: MFCD00005325
- Inchi: 1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
- InChI Key: RAIPHJJURHTUIC-UHFFFAOYSA-N
- SMILES: N1=C(N)SC=C1
- BRN: 105738
Computed Properties
- Exact Mass: 100.01000
- Monoisotopic Mass: 100.009519
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 67.2
Experimental Properties
- Color/Form: White to yellow crystals, gradually dark brown when exposed to air, easy to sublime.
- Density: 1.241 (estimate)
- Melting Point: 88.0 to 92.0 deg-C
- Boiling Point: 143°C/12mmHg(lit.)
- Flash Point: 117℃/15mm
- Refractive Index: 1.5300 (estimate)
- PH: 9.6 (100g/l, H2O, 20℃)
- Solubility: 1 M HCl: soluble50mg/mL, clear (dark yellow-brown)
- Water Partition Coefficient: 100 g/L (20 ºC)
- PSA: 67.15000
- LogP: 1.30650
- Merck: 479
- pka: 5.36(at 20℃)
- FEMA: 3291
- Solubility: Slightly soluble in cold water and ethanol, easily soluble in hot water and dilute inorganic acids.
- Sensitiveness: Sensitive to light
Aminothiazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S36/37-S39
- FLUKA BRAND F CODES:8-9
- RTECS:XJ2100000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:I; II; III
- Risk Phrases:R22; R36/37
Aminothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Aminothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 123129-5G |
Aminothiazole |
96-50-4 | 5g |
¥191.39 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 123129-100G |
Aminothiazole |
96-50-4 | 100g |
¥364.15 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 123129-500G |
Aminothiazole |
96-50-4 | 500g |
¥1019.78 | 2023-12-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018018-100g |
Aminothiazole |
96-50-4 | 97% | 100g |
¥48 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018018-25g |
Aminothiazole |
96-50-4 | 97% | 25g |
¥29 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018018-500g |
Aminothiazole |
96-50-4 | 97% | 500g |
¥236 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20504-50mg |
Aminothiazole |
96-50-4 | 98% | 50mg |
¥604.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90500-100g |
Aminothiazole |
96-50-4 | 98% | 100g |
¥56.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90500-500g |
Aminothiazole |
96-50-4 | 98% | 500g |
¥176.0 | 2021-09-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0495-500 mg |
Aminothiazole |
96-50-4 | 99.18% | 500MG |
¥395.00 | 2022-04-26 |
Aminothiazole Production Method
Production Method 1
1.2 Reagents: Ammonia Solvents: Water ; pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C
Production Method 2
Production Method 3
- The synthesis of α-alkoxy-β-haloethyl acetates and 2-aminothiazole, Journal of the American Chemical Society, 1954, 76, 693-4
Production Method 4
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
- Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates, Medicinal Chemistry Research, 2022, 31(3), 426-435
Production Method 6
- Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium, Catalysis Science & Technology, 2013, 3(3), 584-588
Production Method 7
1.2 2 h, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
- HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalization, Journal of Molecular Liquids, 2018, 255, 76-79
Production Method 8
1.2 1 h, 65 °C
- Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system, RSC Advances, 2016, 6(69), 64749-64755
Production Method 9
- Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles, Research on Chemical Intermediates, 2016, 42(12), 8175-8183
Production Method 10
- Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions, Green Chemistry, 2017, 19(18), 4268-4271
Production Method 11
Production Method 12
1.2 Reagents: Water
- Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles, Monatshefte fuer Chemie, 2017, 148(4), 745-749
Production Method 13
- Synthesis and in vitro kinetic evaluation of N-thiazolylacetamido monoquaternary pyridinium oximes as reactivators of sarin, O-ethylsarin and VX inhibited human acetylcholinesterase (hAChE), Bioorganic & Medicinal Chemistry, 2015, 23(15), 4899-4910
Production Method 14
Production Method 15
- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808
Production Method 16
1.2 Reagents: Ammonia Solvents: Water ; pH 9 - 10
- TiO2 nanoparticles supported on the Fe3O4@SiO2 nanocomposites: a novel magnetic nanocatalyst for the synthesis of 2-aminothiazoles, Journal of Nanoparticle Research, 2015, 17(12), 1-10
Production Method 17
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 1
- Synthesis of 2-amino-5-nitrothiazole, Ranliao Gongye, 2002, 39(3), 26-27
Production Method 18
Production Method 19
1.2 Reagents: Ammonia Solvents: Water ; pH 8
- C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay, Journal of Molecular Structure, 2017, 1144, 58-65
Production Method 20
1.2 Reagents: Ammonia ; pH 8
- A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions, Polycyclic Aromatic Compounds, 2018, 38(3), 231-235
Aminothiazole Raw materials
- Bromo-Acetaldehyde
- ETHANOL, 2-CHLORO-1-METHOXY-, ACETATE
- 2-Bromo-1,1-diethoxyethane
- aminoformonitrile
- 2-(Chloromethyl)-1,3-dioxolane
- 1,3,5-Trioxane,2,4,6-tris(chloromethyl)-
- 1,2-Dichloroethanol Acetate
- 2-Bromothiazole
- 2-azido-1,3-thiazole
- mercaptoacetaldehyde
Aminothiazole Preparation Products
Aminothiazole Suppliers
Aminothiazole Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Aminothiazole
Aminothiazole: A Comprehensive Overview
Aminothiazole, also known by its CAS number 96-50-4, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C4H5N3S, belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of aminothiazole consists of a thiazole ring with an amino group (-NH2) attached to one of the nitrogen atoms, making it a valuable intermediate in the synthesis of numerous chemical compounds.
Recent studies have highlighted the potential of aminothiazole in the development of novel pharmaceuticals, particularly in the field of anti-inflammatory and antitumor agents. Researchers have explored its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that aminothiazole derivatives could serve as leads for developing more effective and less toxic therapeutic agents compared to conventional drugs.
In addition to its pharmaceutical applications, aminothiazole has found utility in agricultural chemistry as a fungicide and plant growth regulator. Field trials have demonstrated that certain derivatives of aminothiazole can enhance crop resistance to fungal infections while promoting healthy growth under stress conditions. This dual functionality underscores the compound's potential in sustainable agriculture practices.
The synthesis of aminothiazole involves several methods, including the thioamide pathway and the thiourea pathway. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production processes. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, making large-scale production more feasible.
Moreover, aminothiazole has been employed as a building block in materials science for the development of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for constructing porous materials with applications in gas storage and catalysis.
Despite its wide-ranging applications, the environmental impact of aminothiazole remains an area of concern. Studies have shown that certain degradation products of this compound can exhibit bioaccumulation potential in aquatic ecosystems. As such, ongoing research is focused on developing biodegradable derivatives and optimizing waste management strategies to mitigate environmental risks associated with its use.
In conclusion, Aminothiazole (CAS No. 96-50-4) stands out as a multifaceted compound with significant implications across diverse fields. Its role as an intermediate in drug discovery, agricultural chemistry, and materials science highlights its importance in modern chemical research. With continued advancements in synthetic methodologies and application development, aminothiazole is poised to contribute even more significantly to scientific innovation in the coming years.
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